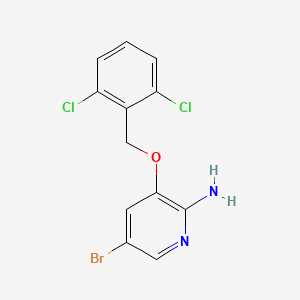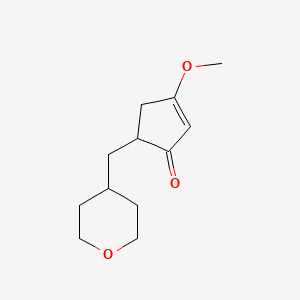
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine
Übersicht
Beschreibung
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and benzyloxy groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of 3-(2,6-dichloro-benzyloxy)-pyridine, followed by amination to introduce the amine group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various halogenated or functionalized pyridine compounds.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.
3-Bromo-2-pyridinamine: Shares the pyridine and bromine components but lacks the benzyloxy group.
Uniqueness
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine is unique due to the combination of bromine, chlorine, and benzyloxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C12H9BrCl2N2O |
|---|---|
Molekulargewicht |
348.02 g/mol |
IUPAC-Name |
5-bromo-3-[(2,6-dichlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H9BrCl2N2O/c13-7-4-11(12(16)17-5-7)18-6-8-9(14)2-1-3-10(8)15/h1-5H,6H2,(H2,16,17) |
InChI-Schlüssel |
YLFIMZCSIFRRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(N=CC(=C2)Br)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[2-(4-Chlorophenyl)ethyl]piperazin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B8297635.png)



![(1-Methyl-1H-imidazol-2-yl)[4-(methylthio)phenyl]methanol](/img/structure/B8297656.png)

![D-Ribofuranoside, methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-ethynyl-](/img/structure/B8297669.png)

![Ethyl N-[2-bromo-4-(2-bromoethyl)phenyl]aminoacetate](/img/structure/B8297685.png)

![1-pentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8297699.png)

